4-Methyl-6-nitroindoline
Overview
Description
4-Methyl-6-nitroindoline is a chemical compound that is used in scientific research . It has a molecular weight of 178.19 .
Synthesis Analysis
The synthesis of 4-nitroindole, a compound closely related to 4-Methyl-6-nitroindoline, involves a condensation reaction on 2,6-dinitrotoluene and N,N-dimethylformamide dimethyl acetal in a solvent N,N-dimethylformamide (DMF) to generate 2,6-dinitrodimethylaminostyrene . This is followed by a reduction condensation in an acetic acid/toluene mixed solution .Molecular Structure Analysis
The InChI code for 4-Methyl-6-nitroindoline is1S/C9H10N2O2/c1-6-4-7 (11 (12)13)5-9-8 (6)2-3-10-9/h4-5,10H,2-3H2,1H3
. Chemical Reactions Analysis
The synthesis of 4-nitroindole involves a condensation reaction followed by a reduction condensation . N-alkyl-6-nitroindoles are obtained in good yield (64–91%) by reaction at room temperature in non-degassed DMF of 6-nitroindoline, an alkyl halide, and NaH as base .Physical And Chemical Properties Analysis
4-Methyl-6-nitroindoline is a solid at 20 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Transformations
- 4-Methyl-6-nitroindoline has been involved in the synthesis of various chemical compounds. For instance, indoline-2-carboxylic acid was transformed into 6-nitroindoline-2-carboxylic acid, and its methyl ester was dehydrogenated to methyl 6-nitroindole-2-carboxylate (Lavrenov et al., 2002).
Biological Applications
- Compounds derived from 4-Methyl-6-nitroindoline have demonstrated significant antimicrobial, anti-inflammatory, and antinociceptive activities. Certain derivatives showed high antibacterial and antifungal activities, while others exhibited notable anti-inflammatory and antinociceptive properties (Bassyouni et al., 2012).
Photolysis and Photorelease Mechanisms
- The photocleavage of 1-acyl-7-nitroindolines, which can include 4-Methyl-6-nitroindoline derivatives, produces carboxylic acids and 7-nitrosoindoles. These compounds are crucial for photolabile precursors, particularly in neuroactive amino acids. Modifications at the 4-position, such as methoxy substitution, have shown to improve photolysis efficiency (Papageorgiou & Corrie, 2000).
Probing Structural Changes in Liquid Water
- 1-Methyl-5-nitroindoline, a related compound, has been used to probe structural changes in liquid water. Its relationship with temperature showed changes in the structure of liquid water, making it a suitable probe for such studies (Catalán & del Valle, 2018).
Material Engineering and Microstructure Fabrication
- N-acyl-7-nitroindolines, which can be linked to 4-Methyl-6-nitroindoline, are used in material engineering applications. They have been incorporated into polypeptides for photolysis using a two-photon excitation mechanism, which can be instrumental in three-dimensional microstructure fabrication (Hatch et al., 2016).
DNA Damage and Repair Studies
- Chemical derivatives of nitroindoline, similar to 4-Methyl-6-nitroindoline, have been used in the study of DNA damage and repair. For instance, the nucleoid sedimentation assay was used to study DNA repair in vivo after treatment with carcinogens like 4-nitroquinoline-1-oxide, indicating its potential in genetic and cellular studies (Romagna et al., 1985).
Safety And Hazards
properties
IUPAC Name |
4-methyl-6-nitro-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-6-4-7(11(12)13)5-9-8(6)2-3-10-9/h4-5,10H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFXHUNYBBEOEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CCN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201276618 | |
Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-nitroindoline | |
CAS RN |
1588441-27-3 | |
Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole, 2,3-dihydro-4-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201276618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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